molecular formula C34H28N4O3S2 B2487138 3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 670271-27-9

3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B2487138
CAS RN: 670271-27-9
M. Wt: 604.74
InChI Key: REBFTAOGESPIRN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemically complex molecules that feature a variety of functional groups and structural motifs common in medicinal chemistry. These molecules are typically synthesized through multi-step organic synthesis, involving the condensation, cyclization, and functionalization of simpler precursor molecules.

Synthesis Analysis

Synthesis of complex molecules like this typically involves a series of reactions including condensation, cyclization, and functional group modifications. For example, the synthesis of similar complex molecules often starts with the condensation of simpler precursors, followed by cyclization to form the core structure, and then further functionalized to introduce additional groups (Talupur et al., 2021).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically elucidated using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. These techniques allow for the detailed understanding of the molecule's framework and the spatial arrangement of its atoms (Bakhite, 2001).

Chemical Reactions and Properties

The chemical reactivity of such molecules is influenced by the presence of multiple reactive functional groups. Studies on similar compounds show that they can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions, depending on the nature of the substituents and the reaction conditions (Aleksandrov et al., 2020).

Scientific Research Applications

Synthesis Techniques

The synthesis of functionalized partially hydrogenated quinolines, including derivatives similar to the mentioned compound, has been achieved through a Stork reaction — intramolecular transamination — alkylation tandem protocol. These synthesis methods provide insights into the structural and molecular characteristics of such compounds, with X-ray diffraction analysis used to study their molecular and crystal structures (Dyachenko et al., 2019).

Photophysical Properties

The study of quinoline derivatives, including those structurally related to the compound , has extended into the investigation of their fluorescent properties. For instance, a series of novel quinoline derivatives were synthesized and their fluorescent properties evaluated in different organic solvents, showing that these compounds are fluorescent in solution and exhibit specific photophysical constants such as quantum yield and stokes shift (Bodke et al., 2013).

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Fluorophores

Research into the photophysical properties of azole-quinoline based fluorophores, inspired by ESIPT, synthesized from derivatives including those related to the target compound, has shown dual emissions (normal and ESIPT emission) and a large Stokes shift. These findings indicate the potential utility of such compounds in fluorescent probes and materials science due to their photostability and distinct emission properties (Padalkar & Sekar, 2014).

Antimicrobial and Antitumor Activities

Several studies have been conducted on derivatives structurally related to the mentioned compound, focusing on their antimicrobial and antitumor activities. The synthesis of new thiazolo[5,4-b]quinoline derivatives has revealed significant antitumor activities in vitro, emphasizing the therapeutic potential of these compounds in cancer treatment (Alvarez-Ibarra et al., 1997). Additionally, quinoline derivatives containing an azole nucleus have been synthesized and evaluated for their antimicrobial activity, demonstrating good to moderate activity against a variety of microorganisms (Özyanik et al., 2012).

properties

IUPAC Name

3-amino-N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N4O3S2/c1-34(2)16-23-27(24(39)17-34)26(18-11-13-21(41-3)14-12-18)28-29(35)30(43-33(28)38-23)31(40)36-20-8-6-7-19(15-20)32-37-22-9-4-5-10-25(22)42-32/h4-15H,16-17,35H2,1-3H3,(H,36,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBFTAOGESPIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5)N)C7=CC=C(C=C7)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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